molecular formula C17H19BrFNO2 B3867530 N-(2-bromo-4,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine CAS No. 355383-44-7

N-(2-bromo-4,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine

Cat. No.: B3867530
CAS No.: 355383-44-7
M. Wt: 368.2 g/mol
InChI Key: XYJVFEGQASYIEC-UHFFFAOYSA-N
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Description

N-(2-bromo-4,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine is a synthetic organic compound that belongs to the class of substituted benzylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine typically involves the following steps:

    Bromination: The starting material, 4,5-dimethoxybenzylamine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 2-position.

    Substitution Reaction: The brominated intermediate is then reacted with 2-(4-fluorophenyl)ethanamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination and substitution reactions, with careful control of reaction conditions to ensure high yield and purity. Solvents like dichloromethane or toluene may be used, and the reactions are typically carried out under inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzylamines or other derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4,5-dimethoxybenzyl)-2-(4-chlorophenyl)ethanamine
  • N-(2-bromo-4,5-dimethoxybenzyl)-2-(4-methylphenyl)ethanamine
  • N-(2-bromo-4,5-dimethoxybenzyl)-2-(4-nitrophenyl)ethanamine

Uniqueness

N-(2-bromo-4,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrFNO2/c1-21-16-9-13(15(18)10-17(16)22-2)11-20-8-7-12-3-5-14(19)6-4-12/h3-6,9-10,20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJVFEGQASYIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNCCC2=CC=C(C=C2)F)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101167549
Record name N-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-fluorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355383-44-7
Record name N-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-fluorobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355383-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-fluorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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